Cas no 2137812-71-4 (Cyclobutanol, 1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methyl-)
![Cyclobutanol, 1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methyl- structure](https://ja.kuujia.com/scimg/cas/2137812-71-4x500.png)
Cyclobutanol, 1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methyl- 化学的及び物理的性質
名前と識別子
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- Cyclobutanol, 1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methyl-
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- インチ: 1S/C11H21NO/c1-8-4-5-11(8,13)10(7-12)6-9(10,2)3/h8,13H,4-7,12H2,1-3H3
- InChIKey: CJEMZPVUIRLYBZ-UHFFFAOYSA-N
- ほほえんだ: C1(C2(CN)CC2(C)C)(O)CCC1C
Cyclobutanol, 1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-684221-10.0g |
1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylcyclobutan-1-ol |
2137812-71-4 | 10.0g |
$7497.0 | 2023-03-10 | ||
Enamine | EN300-684221-2.5g |
1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylcyclobutan-1-ol |
2137812-71-4 | 2.5g |
$3417.0 | 2023-03-10 | ||
Enamine | EN300-684221-1.0g |
1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylcyclobutan-1-ol |
2137812-71-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-684221-0.25g |
1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylcyclobutan-1-ol |
2137812-71-4 | 0.25g |
$1604.0 | 2023-03-10 | ||
Enamine | EN300-684221-5.0g |
1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylcyclobutan-1-ol |
2137812-71-4 | 5.0g |
$5056.0 | 2023-03-10 | ||
Enamine | EN300-684221-0.1g |
1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylcyclobutan-1-ol |
2137812-71-4 | 0.1g |
$1533.0 | 2023-03-10 | ||
Enamine | EN300-684221-0.05g |
1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylcyclobutan-1-ol |
2137812-71-4 | 0.05g |
$1464.0 | 2023-03-10 | ||
Enamine | EN300-684221-0.5g |
1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylcyclobutan-1-ol |
2137812-71-4 | 0.5g |
$1673.0 | 2023-03-10 |
Cyclobutanol, 1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methyl- 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
Cyclobutanol, 1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methyl-に関する追加情報
Cyclobutanol, 1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methyl-: A Multifunctional Compound in Medicinal Chemistry
Cyclobutanol, with the CAS number 2137812-71-4, is a complex organic molecule characterized by its unique 1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methyl- functional group. This compound represents a critical intersection of structural complexity and functional versatility, making it a focal point in contemporary medicinal chemistry research. Its molecular framework combines elements of cyclobutane, cyclopropane, and aminoalkyl functionalities, which are known to influence pharmacological activity through diverse mechanisms. Recent advancements in synthetic methodologies and structural elucidation have further expanded its potential applications in drug discovery and therapeutic development.
The 1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methyl- moiety of this compound is particularly intriguing due to its ability to modulate interactions with biological targets. The presence of aminomethyl and dimethylcyclopropyl groups introduces steric and electronic effects that can fine-tune the molecule’s reactivity and selectivity. These features are especially relevant in the context of Cyclobutanol’s potential as a scaffold for designing novel therapeutics targeting inflammatory and oncological pathways. Ongoing studies highlight its role as a versatile intermediate in the synthesis of bioactive molecules, underscoring its significance in both academic and industrial research settings.
Recent breakthroughs in the synthesis of Cyclobutanol have enabled the development of more efficient and scalable processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported a novel catalytic method involving transition-metal-mediated ring-opening reactions, which significantly improved the yield of the target compound. This advancement not only reduces synthetic complexity but also aligns with the growing emphasis on green chemistry in pharmaceutical manufacturing. The ability to produce Cyclobutanol with high purity and minimal byproducts is critical for its application in preclinical and clinical studies.
From a pharmacological perspective, Cyclobutanol exhibits potential as a modulator of G protein-coupled receptors (GPCRs) and ion channels. The aminomethyl group is hypothesized to engage in hydrogen bonding interactions with key residues in target proteins, while the cyclopropyl and cyclobutane rings contribute to molecular rigidity and binding affinity. A 2022 preclinical study demonstrated that derivatives of Cyclobutanol showed promising anti-inflammatory activity in murine models of rheumatoid arthritis, suggesting its potential as an anti-inflammatory agent. These findings highlight the compound’s relevance in the development of targeted therapies for autoimmune disorders.
Moreover, the 1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methyl- structure of Cyclobutanol has been explored for its potential in oncology. Research published in ACS Medicinal Chemistry Letters in 2024 indicated that certain derivatives of this compound selectively inhibit the activity of kinases involved in cancer cell proliferation. The unique three-dimensional architecture of the molecule allows it to interact with ATP-binding sites in target enzymes, thereby disrupting signaling pathways critical for tumor growth. This property positions Cyclobutanol as a candidate for further investigation in the design of kinase inhibitors.
Structural modifications of Cyclobutanol have also been a focus of recent studies to enhance its therapeutic profile. For example, a 2023 study in Organic & Biomolecular Chemistry explored the introduction of fluorine atoms into the cyclobutane ring, which improved the compound’s metabolic stability and bioavailability. Such modifications are essential for optimizing the pharmacokinetic properties of the molecule, ensuring its effectiveness in vivo. These findings underscore the importance of molecular tailoring in the development of next-generation therapeutics.
In addition to its pharmacological applications, Cyclobutanol has been investigated for its role in materials science. The rigid cyclopropane and cyclobutane frameworks of the molecule make it a promising candidate for the development of stimuli-responsive polymers and supramolecular assemblies. A 2023 review in Advanced Materials highlighted the potential of such compounds to serve as building blocks for smart materials with applications in drug delivery and biosensors. These multidisciplinary applications further emphasize the versatility of the molecule.
The synthesis and functionalization of Cyclobutanol continue to be areas of active research, driven by its potential to address unmet medical needs. Ongoing efforts to elucidate its interactions with biological systems, coupled with advancements in synthetic methodologies, are likely to yield further insights into its therapeutic utility. As the field of medicinal chemistry evolves, compounds like Cyclobutanol will play an increasingly important role in the discovery of innovative treatments for complex diseases.
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